JMS-175-2

BRISC inhibition SAR study IC50 comparison

Standard BRISC inhibitors lack selectivity, confounding studies of cytoplasmic vs. nuclear DUB functions. JMS-175-2 is a molecular glue that uniquely stabilizes the autoinhibited BRISC dimer without affecting nuclear ARISC or other JAMM DUBs. - **Target:** BRCC36/BRISC complex; IC50 = 3.8 µM - **Selectivity:** No inhibition of ARISC, AMSH, or other JAMM DUBs - **Applications:** Ex vivo PBMC models (SSc), cryo-EM (PDB: 8PY2), specificity control with inactive isomer AP-5-144 - **Purity:** >98%, cell-active at 2-5 µM

Molecular Formula C23H19Cl4N5O3
Molecular Weight 555.2 g/mol
Cat. No. B15581588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMS-175-2
Molecular FormulaC23H19Cl4N5O3
Molecular Weight555.2 g/mol
Structural Identifiers
InChIInChI=1S/C23H19Cl4N5O3/c24-13-3-1-4-14(25)18(13)21(33)30-17-11-32(23(35)19-15(26)5-2-6-16(19)27)31-20(17)22(34)29-12-7-9-28-10-8-12/h1-6,11-12,28H,7-10H2,(H,29,34)(H,30,33)
InChIKeyNFMDNCVFXJZSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JMS-175-2: BRISC Inhibitor for Interferon Research


JMS-175-2 is a potent inhibitor of the BRCC36 isopeptidase complex (BRISC), a Zn2+-dependent JAMM/MPN deubiquitylase that cleaves K63-linked polyubiquitin chains on Type I interferon receptors (IFNAR1) [1]. Discovered as a first-in-class BRISC molecular glue (BLUE), JMS-175-2 stabilizes a 16-subunit BRISC dimer in an autoinhibited conformation, blocking active sites and interactions with the targeting subunit SHMT2 [2]. With an IC50 of 3.8 μM in biochemical assays, JMS-175-2 serves as a valuable tool for studying Type I interferon-driven inflammatory signaling and autoimmune diseases .

Pathway fit Type I interferon signaling studies; cytoplasmic BRISC-selective DUB inhibition
Mechanism Molecular glue that stabilizes autoinhibited BRISC dimer, blocking catalytic activity and substrate access
Selectivity BRISC-selective; does not inhibit nuclear ARISC complex or related JAMM/MPN DUBs such as AMSH
Negative control Matched inactive stereoisomer AP-5-144 available for specificity control experiments

JMS-175-2 vs. Generic DUB Inhibitors


BRISC inhibitors are not functionally equivalent; even closely related structural analogs exhibit significant differences in potency, selectivity, and molecular mechanism [1]. For example, the piperidine ring substituents in JMS-175-2 analogs dramatically alter BRISC inhibition: FX-25-1 (IC50 5.2 μM) and FX-25-2 (IC50 21 μM) demonstrate 1.4-fold and 5.5-fold lower potency, respectively, compared to JMS-175-2 (IC50 3.8 μM) [2]. Furthermore, while FX-171-C is more potent (IC50 1.4 μM), it also exhibits distinct binding interactions and selectivity profiles that preclude simple substitution . These differences underscore the necessity of careful compound selection based on specific experimental objectives, as detailed below.

Broad-spectrum DUB inhibitors or non-selective BRISC analogs may simultaneously impair both BRISC and ARISC, confounding pathway interpretation.

Active-site-directed DUB inhibitors differ fundamentally from the molecular glue mechanism; they cannot reproduce the autoinhibited dimer conformation required for target engagement.

Substitution with a structurally similar isomer (e.g., AP-5-144) fails due to strict stereochemical requirement; >100-fold inactivity reported, emphasizing need for verified active configuration.

JMS-175-2 Performance Comparison


Potency vs. FX-171-C

In a direct head-to-head biochemical assay measuring BRISC DUB activity, JMS-175-2 demonstrated an IC50 of 3.8 μM, while its structural analogues FX-25-1 and FX-25-2, which differ only by substitutions on the piperidine ring, exhibited IC50 values of 5.2 μM and 21 μM, respectively [1]. This represents a 1.4-fold and 5.5-fold reduction in potency, underscoring the critical role of the piperidine ring configuration for optimal inhibition.

BRISC IC50
Head-to-head
JMS-175-2: 3.8 µM
FX-171-C: 1.4 µM
~2.7-fold lower IC50 for comparator
Supports potency-rank review; selection context-dependent
Fluorogenic di-ubiquitin cleavage assay; purified BRISC
BRISC inhibition SAR study IC50 comparison

Potency Ranking in BLUE Compound Series

In a cellular context using peripheral blood mononuclear cells (PBMCs) from healthy donors stimulated with IFN (20 ng/mL), treatment with 2 μM JMS-175-2 significantly reduced CXCL10 gene expression and secretion, an effect comparable to that observed with 2 μM FX-171-C [1]. Similarly, in PBMCs from systemic sclerosis (SSc) patients, both JMS-175-2 and FX-171-C reduced a composite IFN score (CXCL10, IFIT1, ISG15, MX1) [2]. This demonstrates that JMS-175-2, despite its moderately higher IC50, achieves cellular efficacy on par with the more potent FX-171-C in disease-relevant human primary cells.

Series ranking
Head-to-head
JMS-175-2 (3.8 µM) > FX-25-1 (5.2 µM) > FX-25-2 (21 µM)
Establishes rank order within BLUE analog series
Three independent experiments, duplicate
PBMC ISG expression CXCL10 secretion SSc

ISG Expression Reduction vs. AP-5-145

Selectivity profiling reveals that JMS-175-2 does not inhibit the nuclear ARISC complex, the AMSH* DUB (a STAM2-AMSH fusion), UPS2, or the BRCC36-Abraxas2 complex at concentrations up to 100 μM . This class-level inference is based on the shared mechanism of action among BLUE compounds, which stabilize the BRISC dimer in an autoinhibited conformation that is not accessible to the related ARISC complex [1]. In contrast, many broad-spectrum JAMM/MPN DUB inhibitors (e.g., thiolutin) lack this degree of selectivity, potentially confounding experimental results.

ISG response
Head-to-head
JMS-175-2 reduces ISG15, IFIT1, CXCL10 vs. inactive AP-5-145
2.5 µM, IFNα2 stimulation
Supports cell-based ISG endpoint context
MCF10A cells; one-way ANOVA with Dunnett's test, n=4
Selectivity profiling ARISC AMSH JAMM/MPN DUBs

IFNAR1 Surface Reduction vs. DMSO

Cryo-EM structures reveal that JMS-175-2 binds within a hydrophobic pocket formed at the interface of BRCC36, Abraxas2, and BRCC45 subunits, acting as a molecular glue to stabilize the BRISC dimer in an autoinhibited state [1]. Direct comparison of the JMS-175-2 and FX-171-C binding sites shows distinct cryo-EM density distributions, with JMS-175-2 exhibiting a radius of 2.2 Å versus 2.6 Å for FX-171-C in surface zone analysis, indicating subtle but potentially meaningful differences in binding conformation [2]. These structural distinctions may contribute to differences in potency and selectivity, providing a rationale for using both compounds in orthogonal studies.

IFNAR1 surface
Head-to-head
4 µM JMS-175-2 reduces surface IFNAR1 vs. DMSO control
AP-5-145 shows no reduction
Receptor internalization endpoint context
THP-1 cells, hIFNα2 (25 ng/mL), 16 h; FACS, n=3
Cryo-EM Binding pocket Allosteric inhibitor Molecular glue

Stereoisomer Selectivity vs. AP-5-144

JMS-175-2 has been validated across multiple independent experimental replicates and assay platforms. The IC50 value of 3.8 μM is consistently reported across dose-response experiments (n=3 independent experiments in duplicate, mean ± SEM) [1]. Cellular activity has been demonstrated in multiple cell lines (THP-1, MCF10A Cas9) and primary human PBMCs, with effects on ISG expression and IFNAR1 surface levels observed at concentrations ranging from 2.5 to 5 μM [2]. This cross-study reproducibility, while not a direct head-to-head comparison, supports the compound's reliability as a research tool.

Isomer specificity
Head-to-head
JMS-175-2 IC50 3.8 µM
AP-5-144 inactive (>100-fold difference)
Stereochemical-control attribution review
Pyrazole positional isomer; confirmed by MS fragmentation
Reproducibility Quality control Assay validation

JMS-175-2: Interferon & DUB Research Applications


BRISC vs. ARISC Pathway Dissection

Based on demonstrated reduction of ISG expression in SSc patient PBMCs at 2 μM , JMS-175-2 is well-suited for ex vivo studies investigating BRISC-dependent inflammatory signaling in primary human immune cells from patients with systemic lupus erythematosus, rheumatoid arthritis, or systemic sclerosis. The compound's selectivity for BRISC over ARISC ensures that observed effects are not confounded by inhibition of DNA repair pathways .

Autoimmune Disease Models: SSc & SLE

The availability of a high-resolution cryo-EM structure (PDB: 8PY2, 3.32 Å) for BRISC bound to JMS-175-2 makes this compound an ideal tool for structural studies investigating the molecular basis of BRISC autoinhibition and dimerization. The distinct binding conformation compared to FX-171-C offers an alternative probe for dissecting the conformational landscape of the BRISC complex.

BRISC Dimerization Structural Studies

Given the 5.5-fold difference in potency between JMS-175-2 (IC50 3.8 μM) and the piperidine-modified analogue FX-25-2 (IC50 21 μM) , JMS-175-2 serves as the reference compound for SAR investigations focused on optimizing piperidine ring substituents. Medicinal chemistry teams can use JMS-175-2 as the benchmark against which to evaluate novel analogues with modified piperidine moieties.

Validation of Novel BRISC Chemical Probes

Owing to its demonstrated selectivity for BRISC over ARISC and other JAMM/MPN DUBs , JMS-175-2 is an appropriate pharmacological control for experiments involving BRCC36 knockout, BRISC subunit knockdown, or expression of inhibitor-resistant mutants (e.g., BRCC45 R137A ). Its use can confirm that observed phenotypes are indeed attributable to BRISC inhibition rather than off-target effects.

Application
Selection Property
Validation Focus
Cytoplasmic BRISC pathway dissection
BRISC vs. ARISC selectivity profile; molecular glue mechanism
ISG and IFNAR1 endpoint context; specificity control with AP-5-144
Type I interferon disease-model studies
BRISC-dependent IFN pathway response context
Model-response endpoint review (IFN score, CXCL10)
BRISC dimerization structural studies
Molecular glue-mediated dimer stabilization (16-subunit complex)
Cryo-EM / mass photometry sample integrity
BRISC inhibitor benchmarking
Well-characterized IC50 and inactive isomer control (AP-5-144)
Assay cross-validation and reproducibility context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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